(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
QCKZFGNGDJYZRO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and cyclopropylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 5-fluoro-2-methylbenzaldehyde with cyclopropylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine in high purity.
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Based on the search results, information regarding the applications of "(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine" is limited. However, the search results provide some relevant information regarding fluorinated cyclopropane derivatives and their applications in scientific research .
Scientific Research Applications
Fluorinated cyclopropane derivatives, including "this compound," have applications in chemistry, biology, medicine, and industry.
Chemistry These compounds can serve as reference standards in analytical chemistry to ensure the purity of other compounds.
Biology They are studied for their potential biological activity and interactions with cellular components. For example, fluorinated cyclopropylmethylamine derivatives have been evaluated for their activities at 5-HT2 receptors . The incorporation of fluorine atoms into the cyclopropane ring can change the compounds’ conformation, potentially leading to higher potency and selectivity, increase lipophilicity for optimal brain penetration, and block potential sites of oxidative metabolism .
Medicine These compounds are investigated for their potential effects on the efficacy and safety of pharmaceutical products. Some fluorinated cyclopropane derivatives have shown promise as selective 5-HT2C receptor agonists .
Mechanism of Action
The mechanism of action of ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects.
Comparison with Similar Compounds
Key Structural Features :
- 5-Fluoro-2-methylphenyl group : The fluorine atom increases lipophilicity and metabolic stability, while the methyl group may sterically influence receptor interactions.
- (R)-Configuration : Stereochemistry is critical for enantioselective activity, as seen in diastereoisomers with divergent biological profiles .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the cyclopropane-methanamine scaffold but differ in aryl substituents and amine modifications:
Impact of Substituents :
Activity Trends :
- 5-HT2C Selectivity : Methoxy and fluoro substituents (e.g., Compound 38) correlate with serotonin receptor modulation .
- Kinase Inhibition : Bulky aromatic groups (e.g., pyridyl in MK-8189) enhance PDE10A potency .
- Electron-Withdrawing Groups : Trifluoromethyl (Compound in ) may improve target binding through hydrophobic interactions.
Biological Activity
(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a compound of interest due to its potential biological activity, particularly as a selective agonist for serotonin receptors. This article provides an overview of the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H15ClFN
- CAS Number : 145708433
- Molecular Weight : 201.7 g/mol
The compound features a cyclopropyl group, a fluorine atom on the phenyl ring, and a methyl substituent, which contribute to its unique pharmacological properties.
This compound primarily acts as an agonist at the 5-HT2C receptor , a subtype of serotonin receptors known to influence mood and behavior. The binding affinity and selectivity for this receptor are critical for its efficacy in potential therapeutic applications.
Key Findings:
- Binding Affinity : Studies indicate that the compound exhibits high potency at the 5-HT2C receptor with an EC50 value around 4.7 nM, demonstrating its effectiveness in activating this receptor .
- Selectivity : The compound shows significant selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, which is crucial for minimizing side effects associated with broader receptor activation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies have highlighted the following:
- Substituent Positioning : Modifications at the 3-position of the phenyl ring with different halogens (e.g., fluorine, chlorine) have been shown to enhance potency without sacrificing selectivity .
- Cyclopropane Ring Modifications : Alterations to the cyclopropane structure can affect conformational dynamics, potentially leading to increased receptor binding and activity .
Table 1: Summary of SAR Findings
| Substituent Position | Substituent Type | EC50 (nM) | Selectivity |
|---|---|---|---|
| 3-position | Fluorine | 4.7 | High |
| 3-position | Chlorine | <15 | Moderate |
| 2-position | Bromine | 312 | Low |
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Antipsychotic Potential : A study demonstrated that compounds similar to this compound exhibited antipsychotic-like effects in animal models, attributed to their action on serotonin pathways .
- In Vivo Studies : In vivo experiments showed that administration of this compound resulted in significant behavioral changes consistent with serotonin receptor modulation, supporting its potential use in treating mood disorders .
- Comparative Analysis : When compared with other agonists, this compound displayed superior selectivity for the 5-HT2C receptor, making it a promising candidate for further development in therapeutic applications targeting serotonin-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
